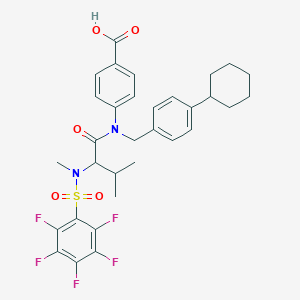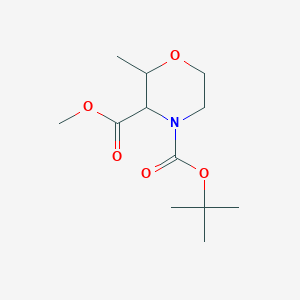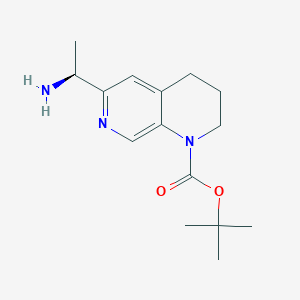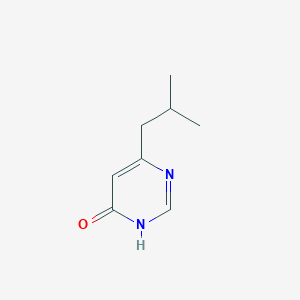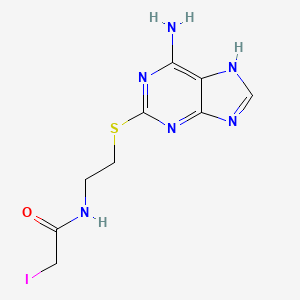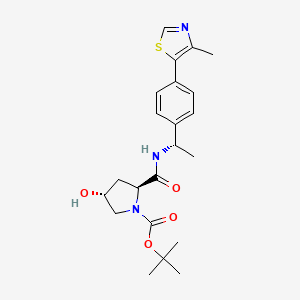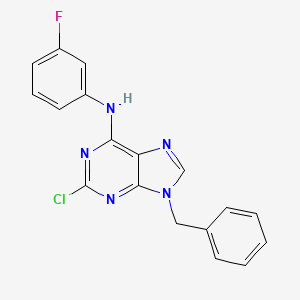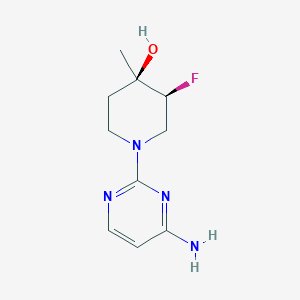![molecular formula C96H73NO6P2 B12931569 13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule characterized by its intricate structure and multiple phenanthrene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organophosphorus compounds, phenanthrene derivatives, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene units can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced into the phenanthrene rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to introduce substituents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrene compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenanthrene units can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-trifluoro-N-[13-oxo-10,16-bis(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.0^18,23]tricosa-1(15),2(11),3,5,7]methanesulfonamide
- 1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.0^18,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple phenanthrene units, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C96H73NO6P2 |
|---|---|
Peso molecular |
1398.6 g/mol |
Nombre IUPAC |
13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
InChI |
InChI=1S/C96H73NO6P2/c98-104(100-93-85(81-49-57-25-1-9-33-65(57)73-41-17-21-45-77(73)81)53-61-29-5-13-37-69(61)89(93)90-70-38-14-6-30-62(70)54-86(94(90)101-104)82-50-58-26-2-10-34-66(58)74-42-18-22-46-78(74)82)97-105(99)102-95-87(83-51-59-27-3-11-35-67(59)75-43-19-23-47-79(75)83)55-63-31-7-15-39-71(63)91(95)92-72-40-16-8-32-64(72)56-88(96(92)103-105)84-52-60-28-4-12-36-68(60)76-44-20-24-48-80(76)84/h1-4,9-12,17-28,33-36,41-56H,5-8,13-16,29-32,37-40H2,(H,97,98,99) |
Clave InChI |
IPGYUZGUIIWSDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)NP9(=O)OC1=C(C=C2CCCCC2=C1C1=C2CCCCC2=CC(=C1O9)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


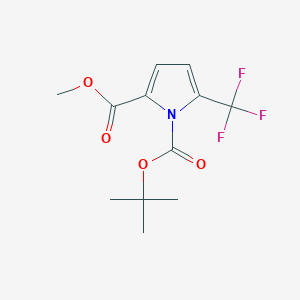
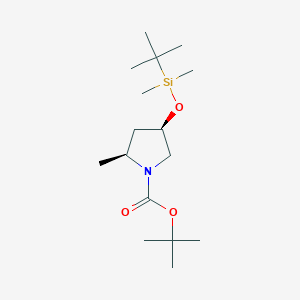
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
